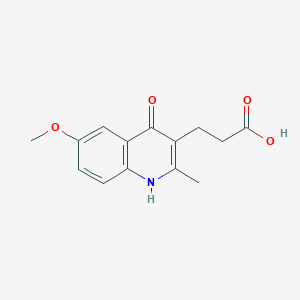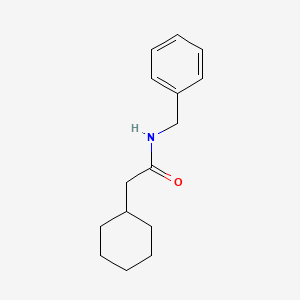
N-(3-ethylphenyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-N'-phenylurea, also known as EPU, is a chemical compound with a molecular formula of C15H16N2O. It is an organic compound that has been widely studied for its potential applications in scientific research. EPU is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-N'-phenylurea is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as lipids and proteins. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target organism.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-N'-phenylurea has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-ethylphenyl)-N'-phenylurea is its broad-spectrum activity against several weed and fungal species. This property makes it a potential candidate for the development of new herbicides and fungicides. However, one of the limitations of N-(3-ethylphenyl)-N'-phenylurea is its low solubility in water, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-(3-ethylphenyl)-N'-phenylurea. One area of interest is its potential use as a biopesticide. N-(3-ethylphenyl)-N'-phenylurea has been shown to have low toxicity to mammals and other non-target organisms, making it a potential candidate for use in organic farming.
Another area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease. N-(3-ethylphenyl)-N'-phenylurea has been found to have acetylcholinesterase inhibitory activity, which is a target for the treatment of Alzheimer's disease.
Conclusion:
In conclusion, N-(3-ethylphenyl)-N'-phenylurea is a promising compound with potential applications in scientific research. Its broad-spectrum activity against several weed and fungal species makes it a potential candidate for the development of new herbicides and fungicides. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-N'-phenylurea can be achieved through several methods, including the reaction of 3-ethylaniline with phenyl isocyanate in the presence of a catalyst or the reaction of phenyl isocyanate with 3-ethylphenylamine. The latter method is more commonly used due to its higher yield and simplicity.
Scientific Research Applications
N-(3-ethylphenyl)-N'-phenylurea has been extensively studied for its potential applications in scientific research. One of the significant areas of research is its use as a herbicide. N-(3-ethylphenyl)-N'-phenylurea has been found to be effective in inhibiting the growth of several weed species, making it a promising candidate for weed control.
Another area of research is its use as a fungicide. N-(3-ethylphenyl)-N'-phenylurea has been shown to have antifungal activity against several fungal species, including Fusarium oxysporum and Rhizoctonia solani. This property makes it a potential candidate for the development of new fungicides.
properties
IUPAC Name |
1-(3-ethylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-7-6-10-14(11-12)17-15(18)16-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGBLFQLGIJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)



![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)

![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)

![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)


![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)